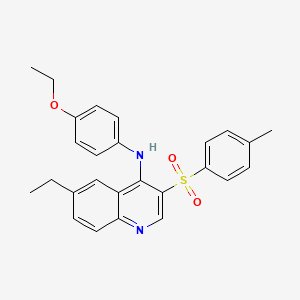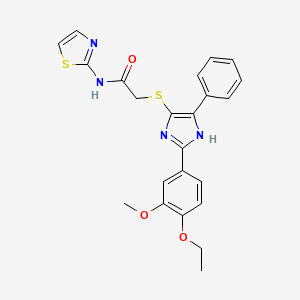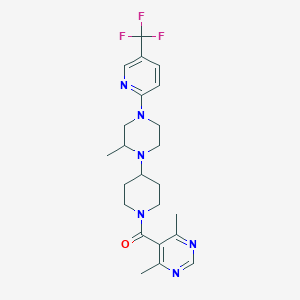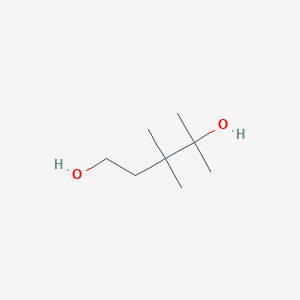![molecular formula C27H23N3O5 B2362359 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326843-26-8](/img/structure/B2362359.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and an isoquinoline ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the isoquinoline ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Metabolic Pathway Investigation
The study by Paek et al. (2006) focused on the metabolism of HM-30181, a P-glycoprotein inhibitor with structural similarities to the compound , revealing its metabolic pathway in rats. The research identified four main metabolites (M1-M4) through rat liver microsomal incubation, elucidating the compound's O-demethylation, hydrolysis, and hydroxylation metabolic routes. This insight is crucial for understanding the biotransformation and potential therapeutic implications of related compounds (Paek et al., 2006).
Antimicrobial Activity
Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, assessing their antimicrobial activities. Although the study did not directly involve the specified compound, it highlights the broader context of synthesizing and evaluating compounds for antimicrobial properties, relevant to the structural class that includes the compound . Such research underpins the development of new antimicrobial agents to combat resistant pathogens (Bektaş et al., 2007).
Neuropharmacological Applications
The research by Citraro et al. (2006) on non-competitive AMPA receptor antagonists, including compounds structurally related to the query compound, provides insights into the neuropharmacological applications. While the focus was on generalized absence epilepsy in rats, it underscores the potential of such compounds in modulating neurotransmission, with implications for treating various neurological disorders (Citraro et al., 2006).
Synthesis and Characterization of Derivatives
Sirgamalla and Boda (2019) explored the synthesis, characterization, and biological evaluation of novel derivatives, emphasizing the importance of structural modifications for enhanced biological activity. This research highlights the chemical versatility and potential for the development of new therapeutic agents within this chemical framework (Sirgamalla & Boda, 2019).
Electroluminescence and Organic Electronics
Nagarajan et al. (2014) synthesized highly fluorescent, π-conjugated imidazole-isoquinoline derivatives, investigating their photophysical, electrochemical, and thermal properties for applications in organic electronics and electroluminescence. This research signifies the compound's potential utility in developing new materials for organic light-emitting diodes (OLEDs) and similar technologies (Nagarajan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-4-34-19-12-10-18(11-13-19)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-35-26)17-9-14-23(32-2)24(15-17)33-3/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYQYPXQTDOTRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)


![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)
![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)

